1,5-Dimethylindoline-2,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1,5-dimethylindole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-3-4-8-7(5-6)9(12)10(13)11(8)2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRSLHTIRZNFPFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20216666 | |

| Record name | 1H-Indole-2,3-dione, 1,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66440-60-6 | |

| Record name | 1H-Indole-2,3-dione, 1,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066440606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole-2,3-dione, 1,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,5-Dimethylindoline-2,3-dione (1,5-Dimethylisatin)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dimethylindoline-2,3-dione, also known as 1,5-dimethylisatin, is a heterocyclic organic compound belonging to the isatin family. Isatin (1H-indole-2,3-dione) and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them a significant scaffold in medicinal chemistry.[1][2] The isatin core is amenable to chemical modification at various positions, allowing for the synthesis of a diverse library of compounds with potentially enhanced potency and selectivity against various biological targets. This guide provides a comprehensive overview of the synthesis, known biological activities, and potential mechanisms of action of 1,5-Dimethylindoline-2,3-dione, drawing from data on closely related analogues where specific information is limited.

Chemical Properties

| Property | Value | Reference |

| Chemical Name | 1,5-Dimethylindoline-2,3-dione | |

| Synonym | 1,5-Dimethylisatin | |

| CAS Number | 66440-60-6 | [3] |

| Molecular Formula | C₁₀H₉NO₂ | [3] |

| Molecular Weight | 175.18 g/mol | [3] |

Synthesis of 1,5-Dimethylindoline-2,3-dione

The synthesis of 1,5-Dimethylindoline-2,3-dione can be achieved through a multi-step process involving the formation of the isatin core followed by N-alkylation. The Sandmeyer isatin synthesis is a classical and adaptable method for creating the substituted isatin ring system.[4][5][6][7]

General Synthesis Workflow

The overall synthetic strategy involves two main stages:

-

Sandmeyer Synthesis of 5-Methylisatin: This involves the reaction of 4-methylaniline (p-toluidine) with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid.

-

N-Methylation of 5-Methylisatin: The resulting 5-methylisatin is then methylated at the nitrogen atom to yield the final product, 1,5-dimethylindoline-2,3-dione.

General workflow for the synthesis of 1,5-Dimethylindoline-2,3-dione.

Detailed Experimental Protocols

Protocol 3.2.1: Synthesis of 5-Methylisatin (via adapted Sandmeyer Synthesis)

This protocol is adapted from the general Sandmeyer isatin synthesis.[4][7]

-

Formation of Isonitroso-4'-methylacetanilide:

-

In a suitable reaction vessel, dissolve chloral hydrate (1.1 eq) and sodium sulfate in water.

-

Separately, prepare a solution of 4-methylaniline (1.0 eq) in water and hydrochloric acid.

-

Add the 4-methylaniline solution to the chloral hydrate solution.

-

Finally, add a solution of hydroxylamine hydrochloride (1.5 eq) in water.

-

Heat the mixture to boiling for a few minutes.

-

Cool the reaction mixture to allow the isonitroso-4'-methylacetanilide intermediate to crystallize.

-

Collect the solid by filtration and air-dry.

-

-

Cyclization to 5-Methylisatin:

-

Carefully add the dried isonitroso-4'-methylacetanilide in portions to pre-warmed concentrated sulfuric acid (e.g., at 60-70°C), maintaining the temperature.

-

After the addition is complete, heat the mixture briefly (e.g., to 80°C) to ensure complete reaction.

-

Cool the reaction mixture and pour it onto crushed ice.

-

The precipitated 5-methylisatin is collected by filtration, washed with cold water until the filtrate is neutral, and then dried.

-

Protocol 3.2.2: Synthesis of 1,5-Dimethylindoline-2,3-dione (N-Methylation)

This protocol is based on general methods for the N-alkylation of isatins.[3]

-

In a round-bottom flask, suspend 5-methylisatin (1.0 eq) and a base such as anhydrous potassium carbonate (2.0 eq) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF).

-

Add methyl iodide (1.1-1.5 eq) to the suspension.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80°C) for several hours to overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash thoroughly with water.

-

The crude 1,5-dimethylindoline-2,3-dione can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Biological Activities and Quantitative Data

While specific biological activity data for 1,5-Dimethylindoline-2,3-dione is scarce in the literature, the broader class of isatin derivatives has been extensively studied and shown to possess a wide range of pharmacological properties, including anticancer, antiviral, and antimicrobial activities.[8][9][10][11][12]

Cytotoxicity and Anticancer Activity

Isatin derivatives are known to exhibit cytotoxic effects against various cancer cell lines.[8][9][13] A study on dimethylisatin derivatives reported that the precursor "dimethyl isatin" was "almost inactive" in a brine shrimp lethality bioassay, suggesting low general cytotoxicity for the core structure in that model system.[1] However, derivatization often leads to a significant increase in activity.

The following table summarizes the cytotoxic activity of some related isatin derivatives to provide a comparative context.

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |

| Dihydroartemisinin-5-methylisatin hybrid (7a) | MCF-7 (Breast Cancer) | 18.9 | [14] |

| Dihydroartemisinin-5-methylisatin hybrid (7a) | MCF-7/ADR (Resistant Breast Cancer) | >100 | [14] |

| Isatin | HL60 (Promyelocytic Leukemia) | 2.94 µg/mL | [13] |

| 3,3′-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one) | Various cancer cell lines | 4-13 | [9] |

| 1,5-disubstituted isatin derivative (7l) | Mantle cell lymphoma cell lines | 0.4-1.3 | [15] |

Antiviral Activity

Isatin derivatives have been investigated for their antiviral properties against a range of viruses.[10][11]

| Compound/Derivative | Virus | EC₅₀ | Cell Line | Reference |

| 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N(4,6-dimethyl-2-pyrimidiny)benzene sulphonamide (SPIII-5H) | HCV | 17 µg/mL | Huh 5-2 | [10] |

| Bromo derivative (SPIII-Br) | HCV | 19 µg/mL | Huh 5-2 | [10] |

| Norfloxacin-isatin Mannich base (1a) | HIV-1 | 11.3 µg/mL | [11] | |

| Isatin β-thiosemicarbazone derivative (10c) | HIV-1 | 2.62-3.40 | CEM | [11] |

Antimicrobial Activity

The isatin scaffold is also a known pharmacophore for antimicrobial agents.[1][16][17][18]

| Compound/Derivative | Organism | MIC (µg/mL) | Reference |

| Imidazo[1,5-a]quinoxaline derivatives (3d, 3e, 3m, 3n) | Bacteria | Not specified, but effective | [17] |

| D-3263 (a TRPM8 agonist, not an isatin) | Staphylococcus aureus | ≤ 50 µM | [16] |

| Trigonella foenumgraecum methanol extract | E. coli & S. aureus | 500 | [18] |

| Psathyrellins A–C (1-3) | E. coli, S. aureus, S. enterica, P. aeruginosa | 16-128 | [19] |

Note: The data in the tables for antiviral and antimicrobial activities are for isatin derivatives and other compounds to provide a general context of the potential for this class of molecules, as specific data for 1,5-Dimethylindoline-2,3-dione was not found.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for 1,5-Dimethylindoline-2,3-dione has not been elucidated. However, based on studies of related isatin derivatives, several potential mechanisms and signaling pathway involvements can be hypothesized.

Potential Anticancer Mechanisms

The anticancer effects of isatin derivatives are often attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest.[12][15][20]

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. synarchive.com [synarchive.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 10. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Anti-Breast Cancer Activity of Dihydroartemisinin-5-methylisatin Hybrids Tethered via Different Carbon Spacers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Antibacterial activity and mechanisms of D-3263 against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,5-Dimethylindoline-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological significance of 1,5-Dimethylindoline-2,3-dione (also known as 1,5-dimethylisatin). The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, and drug discovery and development.

Core Chemical Information

1,5-Dimethylindoline-2,3-dione is a synthetically accessible derivative of isatin (1H-indole-2,3-dione), a heterocyclic compound of significant interest due to the broad range of biological activities exhibited by its derivatives. The structural modifications at the 1- and 5-positions of the indoline-2,3-dione core can significantly influence its physicochemical properties and pharmacological profile.

Chemical Structure:

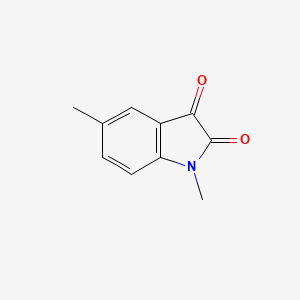

The core structure of 1,5-Dimethylindoline-2,3-dione consists of a bicyclic system where a benzene ring is fused to a pyrrolidine ring, with two ketone groups at positions 2 and 3 of the pyrrolidine ring. A methyl group is attached to the nitrogen atom at position 1 and another methyl group is at position 5 of the benzene ring.

Figure 1: Chemical structure of 1,5-Dimethylindoline-2,3-dione.

Table 1: Physicochemical and Identification Data

| Property | Value | Source/Method |

| IUPAC Name | 1,5-dimethyl-1H-indole-2,3-dione | IUPAC Nomenclature |

| Synonyms | 1,5-Dimethylisatin | Common Name |

| CAS Number | 66440-60-6 | [1] |

| Molecular Formula | C₁₀H₉NO₂ | Calculated |

| Molecular Weight | 175.18 g/mol | Calculated |

| UV Absorption (λmax) | 253 nm | Experimental |

Synthesis Protocols

The synthesis of 1,5-Dimethylindoline-2,3-dione can be achieved through established methods for isatin synthesis, most notably the Sandmeyer and Stolle syntheses. The Sandmeyer synthesis is a common and versatile method for preparing isatins from anilines.

Proposed Sandmeyer Synthesis of 1,5-Dimethylindoline-2,3-dione

This two-step process begins with the formation of an isonitrosoacetanilide intermediate from the corresponding aniline, followed by acid-catalyzed cyclization to yield the isatin.

Figure 2: Proposed workflow for the Sandmeyer synthesis of 1,5-Dimethylindoline-2,3-dione.

Experimental Protocol (Adapted from general Sandmeyer isatin synthesis): [2][3]

Step 1: Synthesis of 2-(Hydroxyimino)-N,4-dimethyl-N-phenylacetamide

-

In a suitable reaction vessel, dissolve chloral hydrate and sodium sulfate in water.

-

Add a solution of 4-methyl-N-methylaniline in hydrochloric acid to the mixture.

-

Add an aqueous solution of hydroxylamine hydrochloride.

-

Heat the reaction mixture to reflux for a specified period, typically 10-30 minutes.

-

Cool the mixture to allow the isonitrosoacetanilide intermediate to precipitate.

-

Collect the solid by filtration, wash with water, and dry.

Step 2: Synthesis of 1,5-Dimethylindoline-2,3-dione

-

Carefully add the dried 2-(hydroxyimino)-N,4-dimethyl-N-phenylacetamide in portions to pre-heated concentrated sulfuric acid, maintaining the temperature between 60-80 °C.

-

After the addition is complete, continue heating for a short period to ensure complete cyclization.

-

Pour the reaction mixture onto crushed ice to precipitate the crude 1,5-Dimethylindoline-2,3-dione.

-

Collect the solid product by filtration, wash thoroughly with water until the filtrate is neutral, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Expected Key Signals |

| ¹H NMR (CDCl₃) | - Aromatic protons (3H, likely multiplets or distinct signals) in the range of δ 7.0-7.8 ppm.- N-CH₃ singlet (3H) around δ 3.2-3.5 ppm.- Ar-CH₃ singlet (3H) around δ 2.3-2.5 ppm. |

| ¹³C NMR (CDCl₃) | - Two carbonyl carbons (C=O) in the range of δ 155-185 ppm.- Aromatic carbons in the range of δ 110-150 ppm.- N-CH₃ carbon around δ 25-30 ppm.- Ar-CH₃ carbon around δ 20-25 ppm. |

| IR (KBr, cm⁻¹) | - Strong C=O stretching vibrations (asymmetric and symmetric) for the dione group, typically around 1730-1760 cm⁻¹.- C-N stretching vibrations.- Aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry (EI) | - A prominent molecular ion peak (M⁺) at m/z = 175, corresponding to the molecular weight of C₁₀H₉NO₂.- Characteristic fragmentation patterns involving the loss of CO and methyl groups. |

Potential Biological Activities and Drug Discovery Implications

Isatin and its derivatives are known to exhibit a wide array of biological activities, including antiviral, anticonvulsant, and antitubercular effects.[4][5] The methylation at the N-1 and C-5 positions of the isatin core in 1,5-Dimethylindoline-2,3-dione is expected to modulate its lipophilicity and electronic properties, which in turn could influence its biological activity.

The N-methylation of the isatin moiety has been shown to be a pivotal factor in the biological properties of some derivatives.[6] Furthermore, derivatives of 5-methylisatin have demonstrated notable biological effects.[4] These findings suggest that 1,5-Dimethylindoline-2,3-dione could be a valuable scaffold for the development of novel therapeutic agents.

Figure 3: Logical workflow for the biological evaluation of 1,5-Dimethylindoline-2,3-dione.

This guide provides a foundational understanding of 1,5-Dimethylindoline-2,3-dione, highlighting its chemical nature and proposing avenues for its synthesis and biological investigation. Further experimental work is required to fully elucidate its properties and therapeutic potential.

References

- 1. 1,5-DIMETHYLINDOLINE-2,3-DIONE | 66440-60-6 [chemicalbook.com]

- 2. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. synarchive.com [synarchive.com]

- 4. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,5-Dimethylindoline-2,3-dione (CAS Number: 66440-60-6)

Disclaimer: Publicly available scientific literature and technical data for 1,5-Dimethylindoline-2,3-dione (CAS: 66440-60-6) are scarce. This guide has been constructed by leveraging detailed information from its closest structural analogs: 1-methylindoline-2,3-dione (N-Methylisatin) and 5-methylindoline-2,3-dione (5-Methylisatin) . The experimental protocols, spectral data, and biological activities described herein are based on these analogs and are intended to provide a foundational understanding and predictive insights for researchers, scientists, and drug development professionals.

Core Compound Information

1,5-Dimethylindoline-2,3-dione is a derivative of isatin, featuring methyl groups at the 1- and 5-positions of the indoline-2,3-dione core.

| Property | Value | Source(s) |

| CAS Number | 66440-60-6 | [1] |

| Molecular Formula | C₁₀H₉NO₂ | [1] |

| Molecular Weight | 175.18 g/mol | [1] |

| IUPAC Name | 1,5-dimethyl-1H-indole-2,3-dione | |

| Synonyms | 1,5-Dimethylisatin |

Physicochemical and Spectral Data (Based on Analogs)

Quantitative data for N-Methylisatin and 5-Methylisatin are presented below to serve as a reference for the anticipated properties of 1,5-Dimethylindoline-2,3-dione.

Table 2.1: Physical and Chemical Properties

| Property | N-Methylisatin | 5-Methylisatin |

| CAS Number | 2058-74-4 | 608-05-9 |

| Molecular Formula | C₉H₇NO₂ | C₉H₇NO₂ |

| Molecular Weight | 161.16 g/mol | 161.16 g/mol |

| Appearance | Red needle-like crystals | Yellow to orange crystalline solid |

| Melting Point | 132-134 °C | 180 °C (decomposes) |

| Solubility | Soluble in DMF | Soluble in ethanol and DMSO |

Table 2.2: ¹H NMR Spectral Data

| Analog | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Source(s) |

| N-Methylisatin | CDCl₃ | 7.60-7.54 (m, 2H), 7.12-7.08 (m, 1H), 6.88 (d, 1H), 3.22 (s, 3H, N-CH₃) | [2] |

| 5-Methylisatin | DMSO-d₆ | 10.9 (s, 1H, NH), 7.39 (s, 1H), 7.30 (d, 1H), 6.81 (d, 1H), 2.25 (s, 3H, Ar-CH₃) | [3] |

Table 2.3: ¹³C NMR Spectral Data

| Analog | Solvent | Chemical Shift (δ, ppm) | Source(s) |

| N-Methylisatin | CDCl₃ | 163.2, 154.4, 150.3, 148.0, 134.2, 133.9, 129.4, 128.5, 126.1, 125.3, 125.1, 123.2, 123.0, 122.7, 118.9, 117.8, 115.6, 110.0, 109.3, 108.7, 26.3, 25.8 | [2] |

| 5-Methylisatin | DMSO-d₆ | ~165 (C=O), ~163 (C=O), ~142 (C-2/C-2'), ~140 (C-2/C-2'), ~21 (CH₃) (Values are for a derivative) | [1] |

Table 2.4: Infrared (IR) and Mass Spectrometry (MS) Data

| Analog | IR (KBr, cm⁻¹) | Mass Spectrometry (MS) | Source(s) |

| N-Methylisatin | 1734 (C=O), 1653 (C=N, derivative) | ESI-MS m/z: [M+Na]⁺ (for a derivative) | [2] |

| 5-Methylisatin | Available via PubChem and ChemicalBook. Typically shows characteristic C=O and N-H stretching frequencies. | GC-MS data available on PubChem, with major fragments at m/z 161 (M⁺), 133, 104. | [4][5] |

Experimental Protocols (Based on Analogs)

Detailed methodologies for the synthesis of N-Methylisatin and 5-Methylisatin are provided as a framework for the potential synthesis of 1,5-Dimethylindoline-2,3-dione.

Synthesis of N-Methylisatin (Analog)

-

Dissolution: Dissolve isatin (1.0 mmol) in N,N-Dimethylformamide (DMF, 5 mL) in a round-bottom flask.

-

Base Addition: Add potassium carbonate (K₂CO₃, 1.3 mmol) to the solution.

-

Anion Formation: Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the isatin anion.

-

Alkylation: Add methyl iodide (CH₃I, 4.0 mmol) to the reaction mixture.

-

Reaction: Heat the mixture to 70°C under reflux for 1.5 to 2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.

-

Purification: Collect the precipitate by vacuum filtration, wash with water, and dry. Recrystallize the crude product from ethanol to obtain pure N-methylisatin.

-

Mixing: In a microwave-safe vessel, thoroughly mix isatin (1 mmol), potassium carbonate (K₂CO₃, 1.5 mmol), and methyl iodide (1.2 mmol).

-

Slurry Formation: Add a few drops of DMF to create a slurry.

-

Irradiation: Seal the vessel and expose the mixture to microwave irradiation at 300 W for 3 minutes.

-

Work-up: After cooling, add water to the reaction mixture and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent. Purify the crude product by column chromatography or recrystallization from ethanol.

Synthesis of 5-Methylisatin (Analog)

This synthesis is a multi-step process:

-

Isonitrosoaceto-p-toluidine formation: React p-toluidine with chloral hydrate and hydroxylamine hydrochloride.

-

Cyclization: Treat the resulting isonitroso compound with sulfuric acid to induce cyclization to 5-methylisatin.

-

Purification: The crude product can be purified by recrystallization from glacial acetic acid or by dissolution in sodium hydroxide followed by partial neutralization to precipitate impurities.

Biological Activity and Signaling Pathways (Inferred from Analogs)

While no specific biological activity has been reported for 1,5-Dimethylindoline-2,3-dione, its structural analogs are known to be biologically active.

-

N-Methylisatin derivatives serve as precursors for compounds with antibacterial properties.[6] Notably, N-methylisatin-beta-thiosemicarbazone has demonstrated antiviral activity against a range of DNA and RNA viruses, including flaviviruses.[7]

-

5-Methylisatin is an inhibitor of the atrial natriuretic peptide (ANP) receptor that is coupled with guanylyl cyclase.[8][9] It is a versatile building block for synthesizing molecules with diverse therapeutic potential, including:

Hypothetical Signaling Pathway Involvement

Based on the known activity of 5-Methylisatin as an inhibitor of the ANP receptor, a potential signaling pathway that could be modulated by 1,5-Dimethylindoline-2,3-dione is the cGMP signaling cascade.

Caption: Hypothetical inhibition of the ANP signaling pathway by 1,5-Dimethylindoline-2,3-dione.

Experimental and Synthetic Workflows

The following diagrams illustrate the general workflows for the synthesis and characterization of indoline-2,3-dione derivatives.

Diagram 5.1: General Synthetic Workflow

Caption: General workflow for the N-methylation of an isatin core structure.

Diagram 5.2: Analytical Characterization Workflow

Caption: Standard workflow for the analytical characterization of synthesized compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. rsc.org [rsc.org]

- 3. 5-Methylisatin(608-05-9) 1H NMR [m.chemicalbook.com]

- 4. 5-Methylisatin | C9H7NO2 | CID 11840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Methylisatin(608-05-9) IR Spectrum [m.chemicalbook.com]

- 6. N-METHYLISATIN | 2058-74-4 [chemicalbook.com]

- 7. N-methylisatin-beta-thiosemicarbazone derivative (SCH 16) is an inhibitor of Japanese encephalitis virus infection in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Methylisatin | 608-05-9 [chemicalbook.com]

- 9. 5-Methylisatin 95 608-05-9 [sigmaaldrich.com]

- 10. CAS 608-05-9: 5-Methylisatin | CymitQuimica [cymitquimica.com]

physicochemical properties of 1,5-dimethylisatin

An In-depth Technical Guide to the Physicochemical Properties of 1,5-Dimethylisatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in the fields of medicinal chemistry and drug development. Their versatile chemical structure allows for a wide range of modifications, leading to a diverse array of biological activities, including anticancer, antiviral, antimicrobial, and anticonvulsant properties.[1][2][3] This technical guide focuses on 1,5-dimethylisatin, a specific derivative with methyl groups at the N-1 and C-5 positions of the isatin core. These substitutions can significantly influence the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby modulating its pharmacological profile.

This document provides a comprehensive overview of the known , detailed experimental protocols for its synthesis and analysis, and insights into its potential biological mechanisms of action. All quantitative data are presented in structured tables for clarity and ease of comparison, and key processes are visualized through diagrams to facilitate understanding.

Physicochemical Properties

The fundamental physicochemical characteristics of 1,5-dimethylisatin are crucial for its handling, formulation, and mechanism of action. The introduction of methyl groups at the N-1 and C-5 positions alters the properties compared to the parent isatin molecule.

| Property | Value | Source |

| IUPAC Name | 1,5-dimethyl-1H-indole-2,3-dione | N/A |

| Molecular Formula | C₁₀H₉NO₂ | [4] |

| Molecular Weight | 175.18 g/mol | Calculated |

| Appearance | Orange to red crystals or powder | [5] (for 1-methylisatin) |

| Melting Point | Not explicitly found for 1,5-dimethylisatin. (1-methylisatin: 124.0-134.0 °C; 5-methylisatin: 180 °C) | [5] |

| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO; limited solubility in water. | [6] |

| pKa | Not explicitly found for 1,5-dimethylisatin. (Predicted for 4,5-dimethylisatin: 10.43 ± 0.20) | [7] |

Spectral Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of 1,5-dimethylisatin. Below is a summary of expected spectral characteristics based on data from closely related isatin derivatives.

| Spectroscopy | Wavelength/Shift | Interpretation | Source |

| UV-Vis (λmax) | ~253 nm | Electronic transitions within the conjugated system. | [8] |

| FT-IR (cm⁻¹) | ~1734 cm⁻¹ | C=O stretching (ketone). | [9] |

| ~1605 cm⁻¹ | C=C stretching (aromatic). | [9] | |

| ¹H NMR (δ, ppm) | ~7.0-7.8 ppm | Aromatic protons. | [9][10] |

| ~3.2-3.5 ppm | N-CH₃ protons (singlet). | [9] | |

| ~2.3-2.5 ppm | C₅-CH₃ protons (singlet). | [10] | |

| ¹³C NMR (δ, ppm) | ~183 ppm | C=O (C2-ketone). | [9] |

| ~158 ppm | C=O (C3-ketone). | [9] | |

| ~110-150 ppm | Aromatic and vinylic carbons. | [9] | |

| ~26 ppm | N-CH₃ carbon. | [9] | |

| ~21 ppm | C₅-CH₃ carbon. | N/A |

Synthesis of 1,5-Dimethylisatin

The synthesis of 1,5-dimethylisatin can be achieved through a two-step process starting from 5-methylisatin. The first step involves the N-alkylation of 5-methylisatin with a methylating agent.

Experimental Protocol: N-Alkylation of 5-Methylisatin

This protocol is adapted from general procedures for the N-alkylation of isatin derivatives.[11]

-

Reaction Setup: To a dry round-bottom flask, add 5-methylisatin (1 equivalent) and anhydrous potassium carbonate (K₂CO₃) (2 equivalents).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Reagent Addition: Stir the suspension at room temperature for 15-20 minutes. Subsequently, add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.1 equivalents), dropwise to the mixture.

-

Reaction Condition: Heat the reaction mixture to 70-80°C and monitor the progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with deionized water to remove DMF and inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 1,5-dimethylisatin.

Caption: General workflow for the synthesis of 1,5-dimethylisatin.

Biological Activity and Signaling Pathways

Isatin derivatives are known to exhibit potent antitumor activities by affecting cell proliferation, apoptosis, and metastasis.[12] Studies on 1,5-disubstituted isatin derivatives have shown that they can induce cell cycle arrest at the G2/M phase and trigger apoptosis in cancer cell lines.[12]

Mechanism of Action: G2/M Arrest and Apoptosis

The anticancer effect of isatin derivatives is often linked to their ability to interfere with the cell division cycle and activate programmed cell death pathways. Compound 7l, a 1,5-disubstituted isatin derivative, was found to efficiently arrest the cell cycle at the G2/M phase and induce apoptosis in mantle cell lymphoma (MCL) cell lines.[12] This suggests a mechanism involving the modulation of key regulatory proteins in these pathways.

Caption: Proposed mechanism of G2/M arrest and apoptosis induction.

Experimental Protocols for Biological Evaluation

To assess the biological activity of 1,5-dimethylisatin, particularly its cytotoxic effects against cancer cells, the MTT assay is a widely used colorimetric method.

MTT Cytotoxicity Assay Protocol

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay measures cell metabolic activity as an indicator of cell viability and proliferation.[13]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 1,5-dimethylisatin in the appropriate cell culture medium. Treat the cells with these various concentrations and include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be determined.

Caption: Step-by-step workflow of a typical MTT cytotoxicity assay.

Conclusion

1,5-Dimethylisatin is a promising isatin derivative with potential applications in drug discovery, particularly in oncology. Its physicochemical properties, influenced by the dual methylation on the isatin core, are critical to its biological activity. This guide provides a foundational understanding of these properties, along with practical experimental protocols and insights into its potential mechanisms of action. Further research is warranted to fully elucidate the spectral characteristics, pKa, and specific protein targets of 1,5-dimethylisatin to advance its development as a potential therapeutic agent.

References

- 1. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biochemical and pharmacological characterization of isatin and its derivatives: from structure to activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5,7-Dimethylisatin, 96% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. 1-Methylisatin, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. CAS 608-05-9: 5-Methylisatin | CymitQuimica [cymitquimica.com]

- 7. 100487-79-4 CAS MSDS (4,5-Dimethylisatin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors | MDPI [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Spectral Data of 1,5-Dimethylindoline-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1,5-Dimethylindoline-2,3-dione, also known as 1,5-dimethylisatin. The information presented includes nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data. Detailed experimental protocols for the synthesis of the compound and the acquisition of spectral data are also provided.

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in the fields of medicinal chemistry and drug development. These compounds exhibit a wide range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. The biological activity of isatin derivatives is often modulated by the nature and position of substituents on the indole ring. 1,5-Dimethylindoline-2,3-dione, a derivative with methyl groups at the N-1 and C-5 positions, is a valuable synthetic intermediate for the development of novel therapeutic agents. An understanding of its spectral characteristics is crucial for its unambiguous identification and for quality control in synthetic processes.

Spectral Data

The following tables summarize the key spectral data for 1,5-Dimethylindoline-2,3-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of 1,5-Dimethylindoline-2,3-dione [1][2][3][4][5]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| 7.51-7.45 | m | 1H | Aromatic CH | DMSO-d6 |

| 7.42-7.40 | m | 2H | Aromatic CH | CDCl3 |

| 7.35 | m | 1H | Aromatic CH | DMSO-d6 |

| 7.03 | d, J = 8.0 Hz | 1H | Aromatic CH | DMSO-d6 |

| 6.79 | d, J = 8.0 Hz | 1H | Aromatic CH | CDCl3 |

| 3.23 | s | 3H | N-CH₃ | CDCl3 |

| 3.11 | s | 3H | N-CH₃ | DMSO-d6 |

| 2.34 | s | 3H | C₅-CH₃ | CDCl3 |

| 2.28 | s | 3H | C₅-CH₃ | DMSO-d6 |

Table 2: ¹³C NMR Spectral Data of 1,5-Dimethylindoline-2,3-dione [1][3][4]

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 184.13 | C=O (C3) | DMSO-d6 |

| 182.2 | C=O (C3) | CDCl3 |

| 158.66 | C=O (C2) | DMSO-d6 |

| 158.7 | C=O (C2) | CDCl3 |

| 151.5 | Aromatic C | CDCl3 |

| 150.7 | Aromatic C | CDCl3 |

| 149.69 | Aromatic C | DMSO-d6 |

| 138.87 | Aromatic CH | DMSO-d6 |

| 133.00 | Aromatic C | DMSO-d6 |

| 125.3 | Aromatic CH | CDCl3 |

| 124.96 | Aromatic CH | DMSO-d6 |

| 124.4 | Aromatic CH | CDCl3 |

| 117.78 | Aromatic C | DMSO-d6 |

| 115.2 | Aromatic C | CDCl3 |

| 110.86 | Aromatic CH | DMSO-d6 |

| 110.8 | Aromatic CH | CDCl3 |

| 26.47 | N-CH₃ | DMSO-d6 |

| 26.2 | N-CH₃ | CDCl3 |

| 20.53 | C₅-CH₃ | DMSO-d6 |

| 22.9 | C₅-CH₃ | CDCl3 |

Infrared (IR) Spectroscopy

Table 3: IR Spectral Data of 1,5-Dimethylindoline-2,3-dione [1]

| Wavenumber (cm⁻¹) | Description |

| 3553, 3474, 3414 | Overtone/Combination Bands |

| 2921 | C-H Stretch (Aliphatic) |

| 1735, 1724 | C=O Stretch (Ketone, Amide) |

| 1618, 1599, 1496 | C=C Stretch (Aromatic) |

| 1332 | C-N Stretch |

| 1147, 1112, 1078, 1054 | C-H in-plane bend |

| 827, 812 | C-H out-of-plane bend |

Mass Spectrometry (MS)

Table 4: High-Resolution Mass Spectrometry (HRMS) Data of 1,5-Dimethylindoline-2,3-dione [1]

| Ionization Mode | Calculated m/z | Found m/z | Molecular Formula |

| ESI | 175.0633 | 175.0638 | C₁₀H₉NO₂ |

Experimental Protocols

Synthesis of 1,5-Dimethylindoline-2,3-dione

A common method for the synthesis of 1,5-dimethylindoline-2,3-dione involves the N-alkylation of 5-methylisatin.[2][3]

Materials:

-

5-methylisatin

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 5-methylisatin (1.0 equivalent) and potassium carbonate (2.5 equivalents) in dimethylformamide (DMF), add methyl iodide (3.0 equivalents).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Upon completion of the reaction (monitored by Thin Layer Chromatography), quench the reaction with water.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford 1,5-dimethylindoline-2,3-dione as a red solid.

Spectral Data Acquisition

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 600 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. The solvent used was either deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[3]

IR Spectroscopy: Infrared spectra were recorded on a FT-IR spectrometer using KBr pellets. The spectral data is reported in wavenumbers (cm⁻¹).[1]

Mass Spectrometry: High-resolution mass spectra (HRMS) were obtained using an electrospray ionization (ESI) source.[1]

Signaling Pathways and Biological Relevance

Isatin derivatives are known to interact with a variety of biological targets and modulate several signaling pathways, contributing to their diverse pharmacological effects.[6][7][8] As anti-cancer agents, for instance, isatin-based compounds have been shown to influence key pathways involved in cell cycle regulation, apoptosis, and angiogenesis.

Caption: Potential signaling pathways modulated by isatin derivatives.

The diagram above illustrates a simplified representation of how isatin derivatives, such as 1,5-dimethylindoline-2,3-dione, may exert their anti-cancer effects. By inhibiting various protein kinases, they can halt the cell cycle, thereby inhibiting tumor cell proliferation. Simultaneously, activation of caspases can lead to programmed cell death (apoptosis). Inhibition of kinases like VEGFR can also suppress angiogenesis, the formation of new blood vessels that supply tumors.

Conclusion

This technical guide provides a consolidated resource for the spectral data and synthesis of 1,5-dimethylindoline-2,3-dione. The detailed NMR, IR, and MS data are essential for the unambiguous identification and characterization of this important heterocyclic compound. The provided experimental protocols offer a practical guide for its laboratory preparation and spectral analysis. Furthermore, the overview of the potential biological signaling pathways highlights the relevance of this class of molecules in the ongoing efforts of drug discovery and development.

References

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. repository.tudelft.nl [repository.tudelft.nl]

- 3. rsc.org [rsc.org]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 6. researchgate.net [researchgate.net]

- 7. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Biological Versatility of 1,5-Dimethylisatin Derivatives: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, biological activities, and mechanisms of action of 1,5-dimethylisatin derivatives, offering a valuable resource for researchers and scientists in the field of drug development.

Isatin (1H-indole-2,3-dione) and its derivatives have long been a subject of intense scientific scrutiny due to their wide array of pharmacological properties. Among these, derivatives of 1,5-dimethylisatin are emerging as a promising class of compounds with significant potential in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological activities of 1,5-dimethylisatin derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties. Detailed experimental protocols, quantitative biological data, and visual representations of key mechanisms and workflows are presented to facilitate further research and development in this area.

Synthesis of 1,5-Dimethylisatin Derivatives

The core scaffold, 1,5-dimethylisatin, can be synthesized from the commercially available 5-methylisatin through N-alkylation. A general protocol involves the deprotonation of the nitrogen at the 1-position of 5-methylisatin using a suitable base, followed by the introduction of a methyl group using a methylating agent.

A detailed experimental protocol for the N-methylation of a substituted isatin is provided below, which can be adapted for the synthesis of 1,5-dimethylisatin.

Experimental Protocol: N-Methylation of 5-Methylisatin

Materials:

-

5-Methylisatin

-

Potassium Carbonate (K₂CO₃)

-

Methyl Iodide (CH₃I)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether and ethyl acetate for elution

Procedure:

-

In a round-bottom flask, dissolve 5-methylisatin (1 mmol) in DMF (5 mL).

-

Add potassium carbonate (1.5 mmol) to the solution.

-

Add methyl iodide (1.2 mmol) to the reaction mixture.

-

Stir the mixture at 70°C for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate solvent system to obtain pure 1,5-dimethylisatin.[1]

Anticancer Activity

Derivatives of 5-methylisatin, structurally analogous to 1,5-dimethylisatin, have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The mechanism of action often involves the inhibition of key cellular processes such as cell cycle progression and the induction of apoptosis (programmed cell death).

Quantitative Anticancer Activity Data

The following table summarizes the 50% inhibitory concentration (IC₅₀) values for various 5-methylisatin derivatives against different cancer cell lines.

| Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3,3′-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one) | Not Specified | 4–13 | [2] |

| Isatin-hydrazone derivative 4j | MCF7 (Breast adenocarcinoma) | 1.51 ± 0.09 | [3][4] |

| Isatin-hydrazone derivative 4k | MCF7 (Breast adenocarcinoma) | 3.56 ± 0.31 | [3][4] |

| Isatin-hydrazone derivative 4e | MCF7 (Breast adenocarcinoma) | 5.46 ± 0.71 | [3][4] |

| Isatin-hydrazone derivative 4e | A2780 (Ovary adenocarcinoma) | 18.96 ± 2.52 | [4] |

Mechanism of Action: CDK2 Inhibition and Apoptosis Induction

A prominent mechanism underlying the anticancer activity of isatin derivatives is the inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[5][6] Inhibition of CDK2 leads to cell cycle arrest, thereby preventing cancer cell proliferation.[5]

Furthermore, these compounds have been shown to induce apoptosis. Studies have revealed that certain isatin derivatives can down-regulate the expression of anti-apoptotic genes such as Bcl2, Bcl-xl, and Survivin, while up-regulating pro-apoptotic genes like TGF.[7][8]

Below are diagrams illustrating the CDK2 inhibition pathway and a simplified apoptosis induction pathway.

Caption: Inhibition of CDK2 by 1,5-dimethylisatin derivatives disrupts cell cycle progression.

Caption: Apoptosis induction via modulation of key regulatory genes.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cancer cell line (e.g., MCF7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

1,5-Dimethylisatin derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of the 1,5-dimethylisatin derivative in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Antimicrobial Activity

Isatin derivatives have been reported to possess significant activity against a variety of bacterial and fungal pathogens. The presence of the isatin scaffold is crucial for their antimicrobial action.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of some isatin derivatives against various microbial strains. While specific data for 1,5-dimethylisatin derivatives is limited, the data for related compounds provides valuable insights.

| Derivative | Microorganism | MIC (µg/mL) | Reference |

| Isatin-thiazolyl-pyrazoline hybrid 9f | Candida albicans (FRCA) | 3.9 | [9] |

| Isatin-thiazolyl-pyrazoline hybrid 10d, 10f, 10h, 12b | Candida albicans (FRCA) | 7.81 | [9] |

| Isatin-quinoline conjugate 11a | Streptococcus mutans | 0.2 (mg/mL) | [10] |

| Isatin-quinoline conjugate 11a | MRSA | 6 (mg/mL) | [10] |

| Isatin-thiosemicarbazone derivative | Methicillin-resistant S. aureus (MRSA) | 7.81 | [9] |

| Isatin-thiosemicarbazone derivative | Vancomycin-resistant Enterococcus (VRE) | 3.90 | [9] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

-

1,5-Dimethylisatin derivative stock solution (in DMSO)

-

Sterile 96-well microtiter plates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Dispense 50 µL of the appropriate broth into each well of a 96-well plate.

-

Add 50 µL of the compound stock solution to the first well of each row and perform serial two-fold dilutions across the plate.

-

Prepare a standardized inoculum of the test microorganism in broth.

-

Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL.

-

Include a growth control (broth + inoculum) and a sterility control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antiviral Activity

The isatin scaffold has been a cornerstone in the development of antiviral agents for decades. Derivatives of isatin have shown promising activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and coronaviruses.

Quantitative Antiviral Activity Data

The following table provides the 50% effective concentration (EC₅₀) values for some isatin derivatives against different viruses.

| Derivative | Virus | Cell Line | EC₅₀ (µg/mL) | Reference |

| 5-Fluoro-isatin derivative | HCV | Huh 5-2 | 6 | [11] |

| Unsubstituted isatin derivative (SPIII-5H) | HCV | Huh 5-2 | 17 | [11] |

| 5-Bromo-isatin derivative (SPIII-Br) | HCV | Huh 5-2 | 19 | [11] |

| Norfloxacin-isatin Mannich base 1a | HIV-1 | Not Specified | 11.3 | [12] |

| Norfloxacin-isatin Mannich base 1b | HIV-1 | Not Specified | 13.9 | [12] |

| Isatin β-thiosemicarbazone 10c, f, i | HIV-1 | CEM | 2.62 - 3.40 (µM) | [12] |

Experimental Protocol: Antiviral Assay for HCV and SARS-CoV

A general protocol for evaluating the antiviral activity of compounds against HCV and SARS-CoV is described below.

Materials:

-

Huh 5-2 cells (for HCV) or Vero E6 cells (for SARS-CoV)

-

Appropriate culture medium (e.g., RPMI or MEM)

-

Fetal Bovine Serum (FBS)

-

Virus stock (HCV or SARS-CoV)

-

1,5-Dimethylisatin derivative stock solution (in DMSO)

-

96-well tissue culture plates

-

Cell viability assay reagent (e.g., MTS)

Procedure:

-

Seed Huh 5-2 or Vero E6 cells in 96-well plates and grow to confluence.

-

Remove the culture medium and add 100 µL of medium containing serial dilutions of the test compound.

-

In a biosafety level 3 (BSL-3) facility for SARS-CoV, add a standardized amount of the virus to each well.

-

Incubate the plates for an appropriate period (e.g., 3 days for SARS-CoV).

-

Assess the inhibition of the viral cytopathic effect (CPE) by measuring cell viability using an MTS assay. The absorbance is read on a spectrophotometer.

-

The EC₅₀ is calculated as the concentration of the compound that reduces the viral CPE by 50%.

-

A parallel cytotoxicity assay without the virus is performed to determine the 50% cytotoxic concentration (CC₅₀).

Experimental Workflow Visualization

The following diagram illustrates a general workflow for screening antiviral compounds.

Caption: General workflow for in vitro antiviral activity screening.

Conclusion

1,5-Dimethylisatin derivatives represent a versatile and promising scaffold in medicinal chemistry. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and viral infections warrants further investigation. The data and protocols presented in this guide aim to provide a solid foundation for researchers to explore the full therapeutic potential of this class of compounds. Future efforts should focus on synthesizing and evaluating a broader range of 1,5-dimethylisatin derivatives to establish clear structure-activity relationships and to identify lead candidates for further development.

References

- 1. benchchem.com [benchchem.com]

- 2. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. bruknow.library.brown.edu [bruknow.library.brown.edu]

- 5. mdpi.com [mdpi.com]

- 6. An overview of isatin-derived CDK2 inhibitors in developing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of novel isatin thiazolyl-pyrazoline hybrids as promising antimicrobials in MDR pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04385H [pubs.rsc.org]

- 10. Synthesis, Biocidal and Antibiofilm Activities of New Isatin–Quinoline Conjugates against Multidrug-Resistant Bacterial Pathogens along with Their In Silico Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Legacy of Isatin: From Indigo Dye to a Privileged Scaffold in Drug Discovery

An In-depth Technical Guide on the Discovery, History, and Synthesis of Isatin Compounds

For over a century and a half, isatin (1H-indole-2,3-dione), a striking orange-red crystalline solid, has captured the attention of chemists and pharmacologists alike. Initially discovered as a degradation product of the vibrant indigo dye, this simple bicyclic molecule has evolved into a "privileged scaffold" in medicinal chemistry. Its unique structural features and synthetic versatility have led to the development of a vast library of derivatives with a broad spectrum of biological activities, including clinically approved anticancer drugs. This technical guide provides a comprehensive overview of the discovery and history of isatin, details its key synthetic methodologies, and explores its multifaceted role in modern drug development for an audience of researchers, scientists, and drug development professionals.

A Serendipitous Discovery and Early Investigations

The story of isatin begins in the 1840s, a period of burgeoning organic chemistry. In 1840, the German chemist Otto Linné Erdmann and the French chemist Auguste Laurent independently reported the isolation of a new compound.[1][2][3] They obtained this substance through the oxidation of indigo dye using nitric and chromic acids.[1][2][4][5][6][7][8][9] The resulting orange-red crystals were named "isatin." It was later, through the work of the renowned chemist August Kekulé, that the correct chemical structure of isatin was proposed.[7]

Initially, isatin was primarily of interest as a chemical curiosity and a derivative of the economically important indigo dye. However, early investigations into its reactivity laid the groundwork for its future applications. It was discovered that isatin is not just a synthetic artifact; it is also a natural product. It has been identified in a variety of plant species, including those of the genus Isatis, Couroupita guianensis, Melochia tomentosa, and Chaetomium globosum.[1][5][7][9] Furthermore, isatin has been found in the animal kingdom, notably as a component of the secretion from the parotid gland of Bufo frogs.[1][9] Intriguingly, it is also present in humans as an endogenous metabolic derivative of adrenaline, where it is sometimes referred to as tribulin.[1][4][5][9]

The Chemical Versatility of the Isatin Core

Isatin's chemical structure, a fusion of an aromatic benzene ring and a five-membered pyrrole ring containing two carbonyl groups at positions 2 and 3, is the key to its remarkable reactivity.[1][3] This arrangement bestows upon the molecule both electrophilic and nucleophilic characteristics, making it a versatile building block for organic synthesis.[5][7] The presence of a reactive ketone at the C-3 position, an amide carbonyl at C-2, and an acidic N-H proton allows for a multitude of chemical transformations.

The principal reactions of isatin include:

-

N-Substitution: The acidic proton on the nitrogen atom can be readily removed to allow for alkylation, acylation, and arylation reactions.[5]

-

Electrophilic Aromatic Substitution: The benzene ring can undergo substitution, primarily at the C-5 and C-7 positions.[5][7]

-

Nucleophilic Addition to the C-3 Carbonyl: The C-3 keto group is highly susceptible to attack by various nucleophiles, leading to a wide array of 3-substituted-3-hydroxy-2-oxindoles.[5]

-

Condensation Reactions: The C-3 carbonyl group can react with active methylene compounds to form Knoevenagel condensation products.

-

Oxidation: Oxidation of isatin can lead to the formation of isatoic anhydride, another valuable synthetic intermediate.[1][4]

-

Ring-Expansion Reactions: Under certain conditions, the five-membered ring of isatin can be expanded to form quinoline and other heterocyclic systems.[5]

This rich and varied reactivity has enabled the synthesis of a vast number of isatin derivatives, which has been instrumental in the exploration of their biological potential.

Key Synthetic Methodologies for the Isatin Scaffold

Over the years, several reliable methods for the synthesis of the isatin core have been developed. The choice of method often depends on the desired substitution pattern on the aromatic ring.

The Sandmeyer Synthesis

The Sandmeyer synthesis, first reported in 1919, is the oldest and one of the most widely used methods for preparing isatins.[1] This straightforward procedure involves the condensation of an aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate.[1][5][9][10] This intermediate is then isolated and cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield the corresponding isatin.[1][5][10] The Sandmeyer method is particularly effective for anilines bearing electron-withdrawing groups.[1]

The Stolle Synthesis

The Stolle synthesis is a valuable alternative to the Sandmeyer method, especially for the preparation of N-substituted and other substituted isatins.[6][9][10] This procedure involves the reaction of a primary or secondary arylamine with oxalyl chloride to form a chlorooxalylanilide intermediate.[9] Subsequent intramolecular Friedel-Crafts acylation, catalyzed by a Lewis acid like aluminum chloride, affords the isatin.[10]

The Gassman Synthesis

The Gassman synthesis provides another route to substituted isatins.[6][8][10] This method involves the reaction of an aniline with an electrophilic sulfur species, followed by oxidation and hydrolysis to furnish the isatin core.[6][10]

Modern Synthetic Approaches

In addition to these classical methods, more contemporary approaches have been developed. These include the direct oxidation of commercially available substituted indoles or oxindoles and the use of directed ortho-metalation of N-protected anilines.[5][7] These newer methods often offer milder reaction conditions and greater functional group tolerance.

A Plethora of Biological Activities

The true significance of isatin in the modern scientific landscape lies in the vast and diverse range of biological activities exhibited by its derivatives. The isatin scaffold has proven to be a fertile ground for the discovery of potent therapeutic agents.

Table 1: Overview of the Biological Activities of Isatin Derivatives

| Biological Activity | Description | Key Molecular Targets (Examples) |

| Anticancer | Inhibition of cancer cell proliferation, induction of apoptosis, and anti-angiogenic effects.[1][3][6][11][12][13][14][15] | Tyrosine kinases (e.g., VEGFR, PDGFR), cyclin-dependent kinases (CDKs), histone deacetylases (HDACs), tubulin. |

| Antiviral | Inhibition of viral replication, including activity against HIV.[1][6][8][12][14][15] | Reverse transcriptase, proteases. |

| Antibacterial | Inhibition of the growth of both Gram-positive and Gram-negative bacteria.[1][6][11][12][13][15] | DNA gyrase, various enzymes involved in bacterial metabolism. |

| Antifungal | Inhibition of the growth of various pathogenic fungi.[1][12][15] | Ergosterol biosynthesis pathway, other fungal-specific enzymes. |

| Anticonvulsant | Prevention or reduction of the severity of seizures.[1][12][13][14][15] | Voltage-gated sodium channels, GABAergic systems. |

| Antitubercular | Inhibition of the growth of Mycobacterium tuberculosis.[4][12][14][15] | InhA (enoyl-acyl carrier protein reductase), other mycobacterial enzymes. |

| Anti-inflammatory | Reduction of inflammation.[1][12][13] | Cyclooxygenase (COX) enzymes, various cytokines. |

The remarkable therapeutic potential of isatin-based compounds is exemplified by the clinically approved anticancer drugs, Sunitinib and Toceranib .[6] Both of these drugs are multi-targeted tyrosine kinase inhibitors that feature a substituted oxindole core, which is derived from isatin.

Experimental Protocols

To provide a practical understanding of isatin chemistry, detailed methodologies for key experiments are essential.

Synthesis of Isatin via the Sandmeyer Method: A Representative Protocol

Materials:

-

Aniline

-

Chloral hydrate

-

Hydroxylamine hydrochloride

-

Sodium sulfate, anhydrous

-

Concentrated sulfuric acid

-

Hydrochloric acid

-

Water

-

Ethanol

Procedure:

-

Preparation of Isonitrosoacetanilide:

-

In a round-bottom flask, dissolve sodium sulfate in water.

-

Add a solution of aniline in hydrochloric acid to the flask.

-

In a separate beaker, dissolve chloral hydrate and hydroxylamine hydrochloride in water.

-

Slowly add the chloral hydrate/hydroxylamine solution to the aniline solution with vigorous stirring.

-

Heat the reaction mixture gently until the reaction is complete (indicated by a color change).

-

Cool the mixture in an ice bath to precipitate the isonitrosoacetanilide.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

-

Cyclization to Isatin:

-

Carefully add the dried isonitrosoacetanilide in small portions to pre-heated concentrated sulfuric acid with stirring.

-

Maintain the temperature of the reaction mixture.

-

After the addition is complete, continue stirring until the reaction is complete.

-

Pour the reaction mixture onto crushed ice to precipitate the isatin.

-

Collect the crude isatin by filtration and wash thoroughly with cold water until the washings are neutral.

-

Recrystallize the crude product from glacial acetic acid or ethanol to obtain pure, orange-red crystals of isatin.

-

Signaling Pathways and Logical Relationships

The diverse biological effects of isatin derivatives stem from their ability to interact with a multitude of cellular signaling pathways. Visualizing these interactions is crucial for understanding their mechanisms of action.

Conclusion

From its humble beginnings as an oxidation product of indigo, isatin has journeyed to the forefront of medicinal chemistry. Its rich history, synthetic tractability, and the remarkable biological diversity of its derivatives underscore its importance as a privileged scaffold. The continued exploration of isatin chemistry and biology promises to yield new therapeutic agents with improved efficacy and novel mechanisms of action. For researchers in drug discovery and development, the isatin core remains a vibrant and rewarding area of investigation, with a legacy that continues to evolve and inspire.

References

- 1. journals.irapa.org [journals.irapa.org]

- 2. ijpsr.com [ijpsr.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isatin - Wikipedia [en.wikipedia.org]

- 6. nmc.gov.in [nmc.gov.in]

- 7. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 8. biomedres.us [biomedres.us]

- 9. Synthesis of Isatin_Chemicalbook [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. ajprd.com [ajprd.com]

- 14. researchgate.net [researchgate.net]

- 15. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of Isatin Analogs, with a Focus on 1,5-Dimethylindoline-2,3-dione

Disclaimer: Publicly available scientific literature lacks specific experimental data on the solubility and stability of 1,5-Dimethylindoline-2,3-dione. This guide provides a comprehensive overview based on data for the parent compound, Isatin (Indoline-2,3-dione), and its closely related methylated analogs, N-methylisatin and 5-methylisatin. This information serves as a foundational resource for researchers, scientists, and drug development professionals, offering valuable insights and established experimental protocols.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation. Isatin and its derivatives are generally characterized by low aqueous solubility, a feature that can be modulated by solvent choice, pH, and temperature.[1]

Qualitative Solubility Summary

-

Aqueous Solubility : Isatin and its methylated derivatives, such as N-methylisatin, are typically described as poorly soluble or insoluble in water.[2][3][4]

-

Organic Solvents : Solubility is significantly higher in organic solvents. Isatin shows good solubility in solvents like dimethyl sulfoxide (DMSO), ethanol, and methanol.[1][5] 5-Methylisatin is reported to be soluble in methanol (25 mg/mL) and a mixture of chloroform/ethanol (50 mg/mL).[5][6] The choice of solvent is crucial when preparing solutions for synthesis or analysis.[1]

-

Influencing Factors : Temperature and pH are known to significantly affect the solubility of these compounds.[1] An increase in temperature generally enhances solubility in organic solvents.[1]

Quantitative Solubility Data for Isatin

The following tables summarize the experimentally determined solubility of Isatin in various solvents at different temperatures. This data is crucial for selecting appropriate solvent systems for research and formulation.

Table 1: Mole Fraction Solubility of Isatin in Various Solvents [4]

| Solvent | Temperature (K) | Mole Fraction Solubility (x 10³) |

| Water | 298.15 | 0.00514 |

| Ethanol | 298.15 | 4.09 |

| Ethyl Acetate (EA) | 298.15 | 5.68 |

| Isopropyl Alcohol (IPA) | 298.15 | 4.19 |

| Propylene Glycol (PG) | 298.15 | 6.73 |

| Polyethylene Glycol 400 (PEG-400) | 298.15 | 98.5 |

| Transcutol | 298.15 | 523.0 |

Table 2: Solubility of Isatin ( g/100g Solvent) at Various Temperatures [7]

| Solvent | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K |

| Water | 0.038 | 0.046 | 0.055 | 0.065 | 0.076 |

| Methanol | 1.89 | 2.14 | 2.41 | 2.71 | 3.03 |

| Ethanol | 1.31 | 1.51 | 1.73 | 1.96 | 2.21 |

| 1-Butanol | 0.82 | 0.95 | 1.10 | 1.27 | 1.45 |

| Dichloromethane | 0.35 | 0.42 | 0.49 | 0.57 | 0.66 |

| 1,2-Dichloroethane | 0.99 | 1.13 | 1.28 | 1.45 | 1.63 |

| Chloroform | 0.68 | 0.78 | 0.89 | 1.01 | 1.14 |

| Carbon Tetrachloride | 0.06 | 0.07 | 0.08 | 0.09 | 0.10 |

Stability Profile

Understanding the chemical stability of a drug candidate is essential for ensuring its safety, efficacy, and shelf-life. While specific degradation pathways for 1,5-Dimethylindoline-2,3-dione are not documented, isatin itself is a relatively stable crystalline solid under standard laboratory conditions.[8] Stability testing under stressed conditions is necessary to identify potential degradation products and establish the intrinsic stability of the molecule.[9]

General Stability Characteristics

Isatin derivatives are generally stable solids. However, forced degradation studies are crucial to understand their behavior under various environmental stresses. Potential areas of instability for the indoline-2,3-dione core could involve hydrolysis of the lactam ring or reactions at the C3-carbonyl group, which is highly electrophilic.[10] Thermal stability for some 5-methylisatin derivatives has been assessed using Differential Scanning Calorimetry (DSC).[11]

Forced Degradation Studies (Stress Testing)

Forced degradation studies are a cornerstone of drug development, designed to accelerate the degradation process to predict the shelf-life and identify degradation products.[12] The International Council for Harmonisation (ICH) provides guidelines for these studies.[9]

Table 3: Recommended Conditions for Forced Degradation Studies [9]

| Stress Condition | Typical Protocol | Purpose |

| Acid Hydrolysis | 0.1 M - 1 M HCl at room temperature or elevated (e.g., 60-80 °C) | To assess susceptibility to degradation in acidic environments. |

| Base Hydrolysis | 0.1 M - 1 M NaOH at room temperature or elevated (e.g., 60-80 °C) | To assess susceptibility to degradation in alkaline environments. |

| Neutral Hydrolysis | Water at elevated temperature (e.g., 60-80 °C) | To evaluate the impact of neutral pH on stability. |

| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂) at room temperature | To identify oxidative degradation pathways. |

| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). | To determine light sensitivity and the need for light-resistant packaging. |

| Thermal Stress | Stored at elevated temperatures (e.g., 50°C, 60°C, 70°C) in 10°C increments above the accelerated testing temperature. | To evaluate the intrinsic thermal stability of the molecule. |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for obtaining reliable solubility and stability data.

Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[13][14]

Objective: To determine the equilibrium solubility of the compound in a specific solvent at a controlled temperature.

Materials:

-

Test compound (e.g., 1,5-Dimethylindoline-2,3-dione)

-

Selected solvent(s) of high purity

-

Screw-capped vials or flasks

-

Orbital shaker with temperature control (or water bath)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Calibrated analytical balance

-

Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Add an excess amount of the solid compound to a pre-weighed vial. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.[13]

-

Add a known volume or mass of the desired solvent to the vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to reach equilibrium.[14]

-

After the equilibration period, visually confirm the presence of undissolved solid.

-

Allow the vials to stand to let the solid settle. For finer suspensions, centrifuge the samples to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove all undissolved particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Analyze the concentration of the dissolved compound using a validated analytical method.

-

Calculate the solubility in units such as mg/mL, µg/mL, or mol/L.

Caption: Workflow for Solubility Determination via the Shake-Flask Method.

General Protocol for Forced Degradation Study

Objective: To assess the intrinsic stability of the compound under various stress conditions.

Materials:

-

Test compound

-

Reagents for stress conditions (HCl, NaOH, H₂O₂)

-

pH meter

-

Temperature- and humidity-controlled stability chambers

-

Photostability chamber

-

Validated stability-indicating analytical method (e.g., HPLC with a photodiode array detector)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent.

-

Acid/Base Hydrolysis:

-

Mix the stock solution with an equal volume of an appropriate strength acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH).

-

Store samples at room temperature and/or an elevated temperature (e.g., 60 °C).

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it, and dilute for analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%).

-

Store the sample at room temperature.

-

Analyze at various time points.

-

-

Thermal Degradation:

-

Store the solid compound and/or a solution in a stability oven at a high temperature (e.g., 70 °C).

-

Analyze at various time points.

-

-

Photodegradation:

-

Expose the solid compound and/or a solution to light conditions as specified by ICH Q1B guidelines.

-

Keep a control sample protected from light.

-

Analyze both the exposed and control samples after the exposure period.

-

-

Analysis:

-

Analyze all stressed samples using a validated stability-indicating HPLC method.

-

Determine the percentage of the parent compound remaining.

-

Evaluate the formation of any degradation products by observing new peaks in the chromatogram.

-

Biological Context: A Potential Signaling Pathway

Isatin and its derivatives are known to possess a broad spectrum of biological activities, including anti-inflammatory effects.[10][15] A key mechanism underlying this activity is the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[16][17][18]